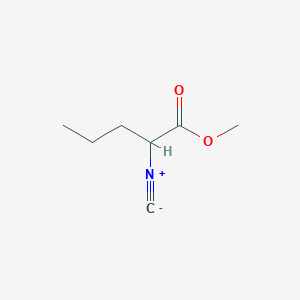

2-Isocyanovaleric acid methyl ester

説明

2-Isocyanovaleric acid methyl ester is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanovaleric acid methyl ester typically involves the esterification of isocyanovaleric acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-Isocyanovaleric acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into isocyanovaleric acid and methanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Hydrolysis: Isocyanovaleric acid and methanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohol.

科学的研究の応用

2-Isocyanovaleric acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

作用機序

The mechanism of action of 2-isocyanovaleric acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Methyl butyrate: Another ester with a similar structure but different properties.

Ethyl acetate: A commonly used ester in organic synthesis and industry.

Methyl isobutyrate: Similar in structure but with different chemical and physical properties.

Uniqueness: 2-Isocyanovaleric acid methyl ester stands out due to its unique combination of an isocyanate group and an ester functional group

生物活性

2-Isocyanovaleric acid methyl ester (CAS No. 730964-73-5) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological mechanisms, research findings, and case studies surrounding this compound, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula is , and it features both hydrophilic and hydrophobic properties, making it versatile for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The isocyanate group can form covalent bonds with nucleophilic sites on amino acids, potentially altering enzyme activities or cellular signaling pathways.

Potential Biological Targets:

- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

- Receptors: Modulation of receptor activity, influencing cellular responses.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Antimicrobial Activity:

- A study demonstrated that the compound exhibits significant antibacterial properties against several pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

-

Cytotoxic Effects:

- Research indicated that this compound has cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Neuroprotective Properties:

- Preliminary findings suggest that the compound may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration by reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the biological implications of this compound:

-

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against standard bacterial strains such as E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antibacterial potential. -

Case Study 2: Cytotoxicity on Cancer Cells

In vitro experiments on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 30 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

特性

IUPAC Name |

methyl 2-isocyanopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-5-6(8-2)7(9)10-3/h6H,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFJXOTYDWHYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272278 | |

| Record name | Pentanoic acid, 2-isocyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-73-5 | |

| Record name | Pentanoic acid, 2-isocyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-isocyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。